molecular formula C12H10N4 B052249 2,7-Diaminophenazine CAS No. 120209-97-4

2,7-Diaminophenazine

Cat. No. B052249
CAS RN: 120209-97-4
M. Wt: 210.23 g/mol
InChI Key: ZNXLTODDKYXLAD-UHFFFAOYSA-N
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Description

2,7-Diaminophenazine (2,7-DAP) is an organic compound that has been used in scientific research for many years. It is a member of a family of compounds known as phenazines, which are characterized by a central nitrogen atom with two phenyl rings attached. 2,7-DAP has a variety of applications in the laboratory, including being used as a reagent in organic synthesis and as a probe in biochemical and physiological studies. It has also been used as a fluorescent dye in cell imaging and as a fluorescent tag in protein labeling.

Scientific Research Applications

  • Fluorescent Probe for Copper (II) Ion Detection : 2,3-Diaminophenazine is used as a fluorescent probe for the selective detection of Cu2+ ions in aqueous media, demonstrating its potential in environmental and biological systems (Udhayakumari et al., 2014).

  • Antiproliferative Activity Against Cancer : It serves as a precursor for synthesizing novel phenazine derivatives with significant antiproliferative activity against human lung carcinoma and colorectal cancer cell lines (Mahran et al., 2015).

  • Study of Pharmacological and Photoconductive Properties : 2,3-Diaminophenazine was reviewed for its pharmacological and photoconductive properties, indicating a broader scope in pharmaceutical and material sciences (Bahnasawy & Ahwany, 2007).

  • Determination of Hydroxyl Radical in Fenton System : Its derivative, 2,3-Diaminophenazine, was used to measure hydroxyl radical production in a Fenton system under visible light illumination, showing its utility in analytical chemistry (Fang et al., 2009).

  • Electrochemical Studies : The redox properties of 2,3-Diaminophenazine have been investigated, highlighting its applications in electrochemistry (Kishioka, 2013).

  • Sensitive Chemosensor for Cyanide Detection : It has been used to develop an efficient chemosensor for selective cyanide detection in water, indicating its relevance in environmental monitoring (Yong et al., 2018).

  • Interaction with DNA : Studies on the interaction between 2,3-Diaminophenazine and DNA through electrochemical methods and UV/Vis spectroscopy have been conducted, which is relevant for molecular biology research (Niu et al., 2004).

  • Genotoxicity Studies : The genotoxic effects of 2,3-Diaminophenazine were evaluated, indicating its importance in toxicological studies (Cebulska-Wasilewska et al., 1999).

Safety and Hazards

The safety data sheet for 2,7-Diaminophenazine indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment .

properties

IUPAC Name

phenazine-2,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-7-1-3-9-11(5-7)16-10-4-2-8(14)6-12(10)15-9/h1-6H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXLTODDKYXLAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=C3C=CC(=CC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20152737
Record name 2,7-Diaminophenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20152737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

120209-97-4
Record name 2,7-Diaminophenazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120209-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Diaminophenazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120209974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Diaminophenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20152737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-PHENAZINEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZPH5H8LRJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the applications of 2,7-Diaminophenazine in catalysis?

A1: Research has shown that this compound can be utilized as a catalytic component. For instance, when supported on nanocellulose (forming DAP@CNC), it exhibits catalytic activity in the synthesis of isoxazolo[4,3-e]indazole derivatives []. This reaction involves the nucleophilic substitution of a hydrogen atom in 5-nitro-1-p-tolyl-1H-indazole with various 2-phenylacetonitrile derivatives under basic conditions. The DAP@CNC catalyst demonstrates advantageous features such as simple preparation, facile separation, reusability, and promoting high yields within short reaction times, highlighting its potential in organic synthesis [].

Q2: How is this compound synthesized enzymatically?

A2: this compound can be synthesized enzymatically through the oxidation of m-phenylenediamine (MPD) using horseradish peroxidase (HRP) as a catalyst in the presence of hydrogen peroxide (H2O2) []. This reaction has been studied using various analytical techniques including electrochemical analysis, HPLC, UV-Vis, IR, and NMR spectroscopy. Optimal reaction conditions involve specific concentrations of MPD, H2O2, and HRP in a suitable buffer solution. The enzymatic product, this compound, exhibits characteristic redox behavior and has been proposed as a component in voltammetric enzyme-linked immunoassays [].

Q3: Can this compound be generated through protein engineering?

A3: Yes, research suggests that this compound can be produced through the rational design of artificial enzymes []. By introducing specific mutations into myoglobin (Mb), researchers successfully engineered a heme enzyme capable of catalyzing the formation of this compound. This engineered Mb variant exhibited phenoxazinone synthase-like activity, converting this compound into its oxidative coupling product, which functions as a pH indicator []. This demonstrates the potential of protein engineering for the biosynthesis of valuable compounds like this compound and its derivatives.

Q4: Are there any safety concerns associated with this compound?

A4: While this Q&A primarily focuses on the scientific research aspects, it's important to acknowledge potential safety concerns. Studies have explored the mutagenicity of this compound, particularly in the context of commercial hair dyes where it has been detected []. Additionally, research has investigated its potential to induce micronuclei in mouse peripheral blood reticulocytes, a sign of genetic damage []. These findings underscore the need for further research to fully understand the safety profile of this compound and its potential risks.

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